molecular formula C21H20ClN5O4 B2740314 N-(2-chlorobenzyl)-2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide CAS No. 941935-99-5

N-(2-chlorobenzyl)-2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide

Cat. No. B2740314
CAS RN: 941935-99-5
M. Wt: 441.87
InChI Key: QRNJWKRUXFTFKG-UHFFFAOYSA-N
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Description

N-(2-chlorobenzyl)-2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide is a useful research compound. Its molecular formula is C21H20ClN5O4 and its molecular weight is 441.87. The purity is usually 95%.
BenchChem offers high-quality N-(2-chlorobenzyl)-2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-chlorobenzyl)-2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Medicinal Chemistry

Compounds with structural similarities to N-(2-chlorobenzyl)-2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide are synthesized for their potential as therapeutic agents. The synthesis process often involves complex reactions aiming to introduce specific functional groups that could enhance the compound's biological activity. Such compounds are designed to inhibit specific biological targets, demonstrating potential in addressing diseases through novel mechanisms of action (Abu‐Hashem et al., 2020).

Antimicrobial and Anticancer Activities

Research on compounds structurally related to the specified compound reveals significant antimicrobial and anticancer activities. These activities are attributed to their ability to interact with biological targets, inhibiting the growth of microorganisms and cancer cells. For instance, compounds have been synthesized with the goal of exploring their potential as cyclooxygenase inhibitors, showing promising analgesic and anti-inflammatory activities, which could be relevant in cancer and microbial infection management (Berest et al., 2011).

Anticancer Properties

The anticancer properties of related compounds are a significant area of interest. By synthesizing novel analogs and evaluating their inhibitory activity against various cancer cell lines, researchers aim to develop more effective and selective cancer therapies. The structure-activity relationship (SAR) analysis plays a crucial role in understanding how different substitutions on the core structure affect the compound's anticancer activity, potentially leading to the discovery of novel therapeutic agents with enhanced efficacy and reduced side effects (Kumar et al., 2019).

properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-[8-(4-methoxyphenyl)-3,4-dioxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN5O4/c1-31-16-8-6-15(7-9-16)25-10-11-26-19(29)20(30)27(24-21(25)26)13-18(28)23-12-14-4-2-3-5-17(14)22/h2-9H,10-13H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRNJWKRUXFTFKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN3C2=NN(C(=O)C3=O)CC(=O)NCC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chlorobenzyl)-2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide

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